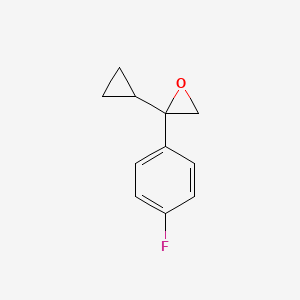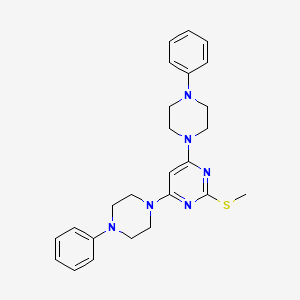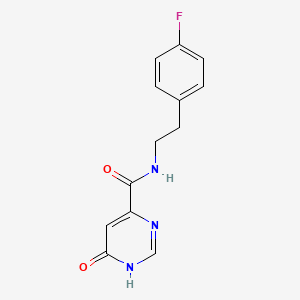
N-(4-氟苯乙基)-6-羟基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a hydroxyl group at the 6-position and a carboxamide group at the 4-position, along with a 4-fluorophenethyl group attached to the nitrogen atom
科学研究应用
N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
It’s structurally related compound, 4-fluorophenethyl alcohol, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.
Mode of Action
Compounds with similar structures have been reported to exhibit antitumor activity . They are believed to interact with their targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
These compounds can interfere with the tricarboxylic acid cycle, leading to the death of pathogenic cells .
Result of Action
Related compounds have been reported to demonstrate antitumor activity, inducing cell cycle arrest at the s phase and causing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 6-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Carboxamide Group: The carboxamide group at the 4-position can be introduced through an amidation reaction using carboxylic acid derivatives and amine sources.
Substitution with 4-Fluorophenethyl Group: The final step involves the substitution of the nitrogen atom with the 4-fluorophenethyl group, which can be achieved through nucleophilic substitution reactions using 4-fluorophenethyl halides.
Industrial Production Methods
Industrial production of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethyl derivatives.
相似化合物的比较
N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methylphenethyl)-6-hydroxypyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
N-(4-chlorophenethyl)-6-hydroxypyrimidine-4-carboxamide: Contains a chlorine atom instead of a fluorine atom, potentially leading to variations in its chemical and biological properties.
N-(4-bromophenethyl)-6-hydroxypyrimidine-4-carboxamide: Features a bromine atom, which may influence its reactivity and interactions with biological targets.
The uniqueness of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)5-6-15-13(19)11-7-12(18)17-8-16-11/h1-4,7-8H,5-6H2,(H,15,19)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZUDGTFMVBLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)
![2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid](/img/structure/B2413316.png)
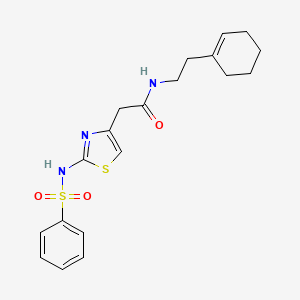
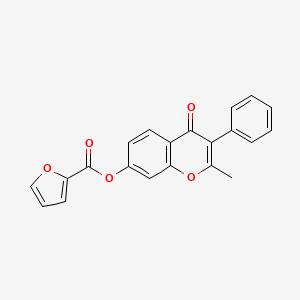

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)
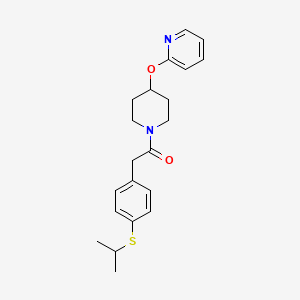
![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2413326.png)
